Liriopesides B
CAS No.: 87425-34-1
Cat. No.: VC1929889
Molecular Formula: C39H62O12
Molecular Weight: 722.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 87425-34-1 |
---|---|
Molecular Formula | C39H62O12 |
Molecular Weight | 722.9 g/mol |
IUPAC Name | (2S,3R,4R,5R,6R)-2-methyl-6-[(4S,5'S,6R,7S,8R,9S,13R,14R,16R)-5',7,9,13-tetramethyl-14-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol |
Standard InChI | InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(49-35-33(44)31(42)29(40)19(3)47-35)14-27(38(21,6)24(23)10-11-37(25,28)5)50-36-34(45)32(43)30(41)20(4)48-36/h7,17-20,22-36,40-45H,8-16H2,1-6H3/t17-,18-,19-,20+,22+,23?,24?,25?,26-,27+,28-,29-,30-,31+,32-,33+,34+,35-,36-,37-,38-,39+/m0/s1 |
Standard InChI Key | RMIQIULKBBCLIL-DNXQYXDUSA-N |
Isomeric SMILES | C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5([C@@H](C[C@@H](C6)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)C)O)O)O)C)C)C)OC1 |
SMILES | CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC7C(C(C(C(O7)C)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |
Canonical SMILES | CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC7C(C(C(C(O7)C)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |
Introduction
Chemical Structure and Properties
Liriopesides B is a steroidal saponin with the molecular formula C39H62O12 and a molecular weight of 722.9 g/mol . Chemically, it is identified as (25S)-1beta-(6-Deoxy-beta-D-galactopyranosyloxy)-3beta-(alpha-L-rhamnopyranosyloxy)spirost-5-ene, and is also known by the synonym Nolinospiroside F . The compound features a complex structure with multiple hydroxy groups and glycosidic linkages that contribute to its biological activities.
The chemical structure of Liriopesides B includes a spirostane skeleton with sugar moieties attached at specific positions. These structural elements are critical for its biological activities and interactions with cellular targets. The compound's full IUPAC name is (2S,3R,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethyl-14-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol .
Table 1: Chemical Properties of Liriopesides B
Property | Value |
---|---|
Molecular Formula | C39H62O12 |
Molecular Weight | 722.9 g/mol |
CAS Number | 87425-34-1 |
InChIKey | RMIQIULKBBCLIL-KJXSMTROSA-N |
Physical State | Solid |
Source | Liriope spicata var. prolifera, Liriope platyphylla |
Source and Isolation
Liriopesides B is a natural product primarily isolated from two plant sources: Liriope spicata var. prolifera and the tuber of Liriope platyphylla . These plants have been used in traditional medicine in various Asian countries. The compound is extracted and purified using various chromatographic techniques, allowing researchers to study its biological activities and potential therapeutic applications.
The Liriope genus belongs to the Asparagaceae family and has been traditionally used for medicinal purposes in various Asian countries. The isolation of bioactive compounds like Liriopesides B has provided scientific validation for some of the traditional uses of these plants, particularly in treating various diseases including cancer.
Biological Activities
Effects on Ovarian Cancer
Ovarian cancer represents one of the most lethal gynecological malignancies, and Liriopesides B has shown significant promise in inhibiting the growth and metastasis of ovarian cancer cells. Studies conducted on A2780 human ovarian cancer cell lines have demonstrated that Liriopesides B exhibits potent anticancer effects through multiple mechanisms.
Research has shown that Liriopesides B inhibits the invasion and chemotactic movement ability of A2780 cells in a dose-dependent manner . This anti-metastatic property is particularly significant as metastasis represents one of the primary challenges in cancer treatment. Additionally, Liriopesides B has been observed to cause cell cycle arrest at the G1 phase following incubation for 24, 48, and 72 hours . This cell cycle arrest prevents cancer cells from progressing through the cell division process, effectively limiting their proliferation.
Furthermore, studies utilizing Hoechst 33258 staining have indicated that Liriopesides B induces cell apoptosis in a dose-dependent manner after 48 hours of incubation . Flow cytometry analysis has verified that Liriopesides B induces apoptosis in A2780 cells, particularly late apoptosis, in a dose-dependent manner . This pro-apoptotic effect is a crucial mechanism through which Liriopesides B exerts its anticancer activity.
Studies have also demonstrated that Liriopesides B can effectively shift down the A2780 cells growth curve in a dose-time-dependent manner and inhibit proliferation with a maximum inhibitory rate of 94.462% at 120 hours . The compound also prolongs the cell doubling time, further restricting cancer cell growth. Moreover, Liriopesides B decreases cancer antigen 125 (CA125) levels and alkaline phosphatase (AKP) activity in a dose-dependent manner in A2780 cells . Since CA125 is a well-established biomarker for ovarian cancer, its reduction suggests potential clinical applications for Liriopesides B.
Effects on Non-Small Cell Lung Cancer
In addition to its effects on ovarian cancer, Liriopesides B has demonstrated significant anticancer activity against non-small cell lung cancer (NSCLC), which remains the leading cause of cancer-associated mortality despite advances in treatment .
Studies on H460 and H1975 NSCLC cell lines have shown that Liriopesides B decreases cell viability and proliferation in a dose-dependent manner . CCK-8 and colony formation assays have confirmed this antiproliferative effect. Flow cytometry analyses have revealed that Liriopesides B significantly induces apoptosis in NSCLC cells .
This pro-apoptotic effect is accompanied by changes in the expression of apoptosis-associated proteins, including increased expression of pro-apoptotic proteins such as Bax, caspase-3, and caspase-8, and decreased expression of anti-apoptotic proteins including Bcl-2 and Bcl-xl . These changes in protein expression reflect the compound's ability to modulate the intrinsic and extrinsic apoptotic pathways in cancer cells.
Similar to its effects on ovarian cancer cells, Liriopesides B inhibits cell cycle progression in NSCLC cells, specifically blocking the transition from the G1 to the S phase . This cell cycle arrest contributes to the compound's ability to restrict cancer cell proliferation. Additionally, research has shown that autophagy is increased in NSCLC cells treated with Liriopesides B , suggesting another potential mechanism through which the compound may exert its anticancer effects.
Interestingly, Liriopesides B has been found to significantly decrease the expression of programmed death-ligand 1 (PD-L1) in NSCLC cells . Given the importance of PD-L1 in immune evasion by cancer cells, this finding suggests that Liriopesides B might enhance antitumor immune responses, potentially complementing existing immunotherapies.
Molecular Mechanisms
The anticancer effects of Liriopesides B are mediated through various molecular mechanisms that affect critical cellular processes involved in cancer progression. Research has identified several key pathways through which this compound exerts its biological activities.
In A2780 ovarian cancer cells, Liriopesides B significantly increases the mRNA expression levels of E-CADHERIN, p21, and p27, while decreasing the gene expression levels of BCL-2 . These changes in gene expression correspond with the protein expression levels observed in treated cells. E-CADHERIN is a tumor suppressor gene that plays a crucial role in maintaining cell-cell adhesion and preventing metastasis. The increased expression of E-CADHERIN induced by Liriopesides B likely contributes to its anti-metastatic properties.
The upregulation of p21 and p27, which are cyclin-dependent kinase inhibitors, explains the cell cycle arrest observed in cancer cells treated with Liriopesides B. These proteins regulate the transition from G1 to S phase of the cell cycle, and their increased expression leads to cell cycle arrest at the G1 phase, preventing cancer cell proliferation.
BCL-2 is an anti-apoptotic protein that inhibits programmed cell death. The decreased expression of BCL-2 in cells treated with Liriopesides B promotes apoptosis, contributing to the compound's anticancer effects. In NSCLC cells, Liriopesides B modulates the expression of additional apoptosis-related proteins, increasing pro-apoptotic factors (Bax, caspase-3, and caspase-8) and decreasing anti-apoptotic factors (Bcl-2 and Bcl-xl) .
The decrease in CA125 levels and AKP activity observed in A2780 cells treated with Liriopesides B suggests potential effects on tumor marker expression and cellular metabolism . The reduction in PD-L1 expression in NSCLC cells indicates possible immunomodulatory effects of the compound , which could enhance the effectiveness of immunotherapies when used in combination treatments.
Table 3: Molecular Targets of Liriopesides B
Target | Change in Expression | Function | Cancer Type |
---|---|---|---|
E-CADHERIN | Increased | Cell adhesion, anti-metastasis | Ovarian Cancer |
p21 | Increased | Cell cycle regulation | Ovarian Cancer |
p27 | Increased | Cell cycle regulation | Ovarian Cancer |
BCL-2 | Decreased | Anti-apoptotic | Ovarian Cancer, NSCLC |
Bax | Increased | Pro-apoptotic | NSCLC |
Caspase-3 | Increased | Pro-apoptotic | NSCLC |
Caspase-8 | Increased | Pro-apoptotic | NSCLC |
Bcl-xl | Decreased | Anti-apoptotic | NSCLC |
PD-L1 | Decreased | Immune checkpoint | NSCLC |
CA125 | Decreased | Tumor marker | Ovarian Cancer |
AKP | Decreased | Cellular metabolism | Ovarian Cancer |
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